molecular formula C12H16N2O B13221717 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol

1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol

Cat. No.: B13221717
M. Wt: 204.27 g/mol
InChI Key: WUSQGDJUZUBSPI-UHFFFAOYSA-N
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Description

1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol typically involves the reaction of indole derivatives with appropriate amines and alcohols. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The compound’s ability to form hydrogen bonds and interact with biological targets through Van der Waals forces and pi-pi interactions is crucial for its activity .

Comparison with Similar Compounds

Uniqueness: 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(1H-indol-4-ylmethylamino)propan-2-ol

InChI

InChI=1S/C12H16N2O/c1-9(15)7-13-8-10-3-2-4-12-11(10)5-6-14-12/h2-6,9,13-15H,7-8H2,1H3

InChI Key

WUSQGDJUZUBSPI-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C2C=CNC2=CC=C1)O

Origin of Product

United States

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